molecular formula C10H15NO2S B13134982 tert-Butyl3-(thiazol-2-yl)propanoate

tert-Butyl3-(thiazol-2-yl)propanoate

Cat. No.: B13134982
M. Wt: 213.30 g/mol
InChI Key: MXVUKOMJPQMOID-UHFFFAOYSA-N
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Description

tert-Butyl3-(thiazol-2-yl)propanoate is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl3-(thiazol-2-yl)propanoate typically involves the reaction of thiazole derivatives with tert-butyl propanoate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiazole, followed by the addition of tert-butyl propanoate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-(thiazol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

tert-Butyl3-(thiazol-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl3-(thiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler structure with similar reactivity.

    Thiazolidine: A reduced form of thiazole with different chemical properties.

    Sulfoxides and Sulfones: Oxidized forms of thiazole derivatives.

Uniqueness

tert-Butyl3-(thiazol-2-yl)propanoate is unique due to its specific combination of the thiazole ring and the tert-butyl propanoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

tert-butyl 3-(1,3-thiazol-2-yl)propanoate

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)5-4-8-11-6-7-14-8/h6-7H,4-5H2,1-3H3

InChI Key

MXVUKOMJPQMOID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=NC=CS1

Origin of Product

United States

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